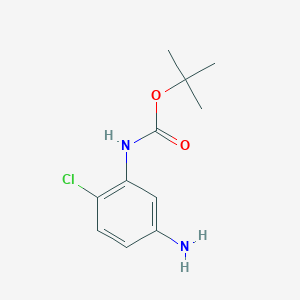

(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-(5-amino-2-chlorophenyl)carbamate, which accurately reflects the structural arrangement of functional groups. The compound is registered under Chemical Abstracts Service number 879614-93-4 and carries the molecular formula C11H15ClN2O2 with a molecular weight of 242.70 grams per mole. The International Chemical Identifier string provides unambiguous structural identification as InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15), demonstrating the precise connectivity of all atoms within the molecular framework.

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Cl clearly illustrates the branching pattern and substitution positions. The compound features a tert-butyl ester group connected to a carbamate functionality, which in turn is attached to a chlorinated aniline derivative. The International Chemical Identifier Key FRDRXAUCXAXVHO-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and compound identification. Alternative nomenclature includes this compound and tert-butyl (5-amino-2-chlorophenyl)carbamate, both of which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

属性

IUPAC Name |

tert-butyl N-(5-amino-2-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDRXAUCXAXVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656158 | |

| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879614-93-4 | |

| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

It’s known that demonstrating intracellular protein target engagement is an essential step in the development and progression of new chemical probes and potential small molecule therapeutics.

生物活性

(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester, commonly referred to as a carbamate compound, has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅ClN₂O₂

- CAS Number : 879614-93-4

- Functional Groups : The compound features a chloro-substituted aromatic ring and an amino group, along with a tert-butyl ester group that enhances its solubility and stability.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The amino group can form hydrogen bonds with target proteins, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of target molecules, influencing pathways relevant to disease processes, especially in cancer treatment and antimicrobial activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit potential anticancer properties . Some studies have shown its ability to inhibit tumor growth and promote apoptosis in cancer cells. The presence of the chloro group is believed to enhance the compound's efficacy against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity , particularly against various bacterial strains. Its structural similarity to other known antimicrobial agents suggests it may function effectively in inhibiting bacterial growth. Preliminary studies indicate moderate antibacterial activity against pathogens like N. meningitidis and H. influenzae, although it was less potent than established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in the substitution patterns on the aromatic ring can significantly impact receptor binding affinity and overall biological efficacy. For instance, compounds with different halogen substitutions have shown varying degrees of potency against specific targets .

Case Studies and Research Findings

A summary of relevant studies focusing on the biological activity of this compound is presented below:

科学研究应用

Pharmaceutical Applications

1.1 Drug Development

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its structure enables it to act as a building block for developing new pharmaceuticals, particularly those targeting specific biological pathways relevant to diseases such as cancer and infections. The presence of the tert-butyl ester group allows for the temporary masking of the amine's reactivity, facilitating selective modifications during synthesis.

1.2 Biological Activity

Research indicates that derivatives of (5-amino-2-chloro-phenyl)-carbamic acid tert-butyl ester exhibit significant biological activities, including interactions with enzymes and receptors. For instance, compounds with similar structures have been tested for their efficacy as agonists at human adenosine receptors (ARs), showing potential in treating conditions like melanoma and colon carcinoma .

Agrochemical Applications

2.1 Herbicides Development

This compound is also explored for its role in developing herbicides. Its chemical structure allows it to interact with plant systems, potentially leading to the development of effective herbicidal agents . The ability to modify its structure can enhance its efficacy against specific weed species while reducing toxicity to crops.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring can significantly affect its pharmacological properties. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (5-Amino-2-fluoro-phenyl)-carbamic acid tert-butyl ester | C₁₁H₁₅FClN₂O₂ | Fluorine substitution may enhance lipophilicity and biological activity |

| (4-Amino-3-chloro-phenyl)-carbamic acid tert-butyl ester | C₁₁H₁₅ClN₂O₂ | Different position of amino and chloro groups may result in distinct pharmacological profiles |

| (3-Amino-4-chloro-phenyl)-carbamic acid tert-butyl ester | C₁₁H₁₅ClN₂O₂ | Variation in substitution pattern could affect receptor binding affinity |

Case Studies

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of a derivative of this compound as an A3 adenosine receptor agonist. The compound displayed subnanomolar affinities and was found to be effective in inhibiting tumor growth in preclinical models . This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Herbicide Development

Research on chlorinated phenyl carbamates has shown that modifications to the amine group can enhance herbicidal activity while minimizing phytotoxicity to crops. This application underscores the versatility of this compound in agrochemical formulations .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl carbamate group is a common motif in medicinal chemistry for protecting amines. Below is a comparative analysis of analogs differing in aromatic substituents or backbone modifications:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on molecular formula.

Stability and Hazard Profiles

- Stability : The tert-butyl carbamate group in all analogs provides hydrolytic stability under basic conditions but is cleavable via acidic (e.g., TFA) or catalytic hydrogenation methods.

- Hazard Data: Limited toxicity information is available, but similar carbamates are generally classified as irritants (H319/H335) .

准备方法

Protection of Amino Group by Boc Group

A widely used approach involves the protection of the amino group of 5-amino-2-chlorophenyl derivatives by reaction with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA).

| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Dissolve 5-amino-2-chloroaniline in DCM | Amino group ready for protection | - | Cooling to 0°C recommended |

| 2 | Add triethylamine (1.5 eq) and Boc anhydride (1.3 eq) dropwise | Formation of tert-butyl carbamate ester | 85-91 | Reaction monitored by TLC |

| 3 | Stir at room temperature for 1 hour | Completion of protection | Work-up with water, extraction, drying |

This method yields This compound as a yellow solid, typically purified by column chromatography using ethyl acetate/hexane mixtures.

Reduction of Nitro Precursors

If starting from a nitro-substituted precursor (e.g., 5-nitro-2-chlorophenyl carbamate), reduction to the corresponding amino compound is achieved by:

- Catalytic hydrogenation using Pd/C in methanol under mild conditions.

- Hydrazine hydrate reduction in methanol with a catalyst.

| Method | Catalyst/Agent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C (10%) | MeOH | RT | 4 h | 90-92 | Filter catalyst post-reaction |

| Hydrazine reduction | N2H4 hydrate | MeOH | RT | 3-5 h | 85-90 | Requires careful handling |

The reduction step is crucial for obtaining the free amino group while retaining the Boc protection intact.

Alternative Synthetic Routes

- Nucleophilic substitution: Starting from 2-chloro-5-nitrophenyl derivatives, nucleophilic substitution can replace the chloro group with other substituents before reduction and protection steps.

- Suzuki coupling: For further functionalization, the amino-protected phenyl carbamate can undergo Suzuki coupling with boronic acids to introduce various substituents at the 4-position, expanding derivative diversity.

Research Findings and Characterization Data

The synthesized this compound is characterized by:

| Analytical Technique | Key Observations |

|---|---|

| 1H NMR (DMSO-d6 or CDCl3) | Signals at δ ~1.4 ppm (tert-butyl, s, 9H), aromatic protons at 6.5–7.5 ppm, broad singlet for NH2 at ~5.9 ppm |

| 13C NMR | Signals for carbamate carbonyl (~156 ppm), tert-butyl carbons (~28 ppm), aromatic carbons consistent with substitution pattern |

| IR Spectroscopy | Strong absorption at ~1700 cm⁻¹ (carbamate C=O), NH stretching bands around 3300 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak corresponding to molecular weight confirming compound identity |

Yields are typically high (85-91%) with straightforward purification protocols.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Boc protection | 5-Amino-2-chloroaniline | Boc2O, TEA, DCM, 0°C to RT | Boc-protected amino compound | 85-91 | TLC monitoring, column purification |

| 2 | Nitro reduction (if applicable) | 5-Nitro-2-chloro phenyl carbamate | Pd/C, H2, MeOH or N2H4 hydrate, MeOH | Amino carbamate derivative | 85-92 | Mild conditions preserve Boc group |

| 3 | Optional coupling/modification | Boc-protected amino compound | Suzuki coupling, other substitutions | Functionalized derivatives | Variable | Expands compound utility |

Notes on Industrial and Laboratory Scale Preparation

- The protection step is scalable and reproducible with consistent yields.

- Reduction methods are chosen based on scale, safety, and equipment availability.

- Purification typically involves solvent extraction and chromatography.

- Reaction monitoring by TLC and NMR ensures high purity and reaction completion.

常见问题

Basic: What are the recommended synthetic routes for (5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester, and how do protecting groups influence yield?

Methodological Answer:

Synthesis typically involves multi-step strategies, leveraging coupling reactions and protective group chemistry. For example:

- Step 1 : Introduce the tert-butyl carbamate group via Boc protection of the amine. This is critical to prevent undesired side reactions during subsequent steps. Boc protection is commonly achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

- Step 2 : Functionalize the aromatic ring. Suzuki-Miyaura coupling (e.g., using boronic acids) can attach substituents to the chloro-phenyl moiety, as demonstrated in analogous tert-butyl carbamate syntheses .

- Step 3 : Deprotection and purification. Final deprotection of the Boc group under acidic conditions (e.g., TFA) yields the free amine.

Yield optimization depends on reaction temperature, catalyst selection (e.g., Pd for coupling), and Boc group stability during intermediate steps.

Basic: What analytical techniques are most effective for characterizing purity and structure?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, particularly distinguishing the amino and chloro substituents on the phenyl ring. For tert-butyl groups, characteristic singlets appear at ~1.3 ppm (¹H) and ~28 ppm (¹³C) .

- HPLC-MS : Ensures purity (>95%) and identifies byproducts, especially residual Boc-protected intermediates or dehalogenation artifacts .

- Melting Point Analysis : Consistent melting points (e.g., 109°C for tert-butyl carbamates) validate crystallinity and purity .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Methodological Answer:

- Functional Group Modulation : Replace the chloro group with electron-withdrawing/-donating groups (e.g., fluoro, methoxy) to assess impact on receptor binding. Evidence from HIV-1 protease inhibitors shows that sulfonamide and heteroaryl modifications adjacent to carbamates enhance activity .

- Stereochemistry Considerations : Asymmetric synthesis (e.g., using chiral auxiliaries or catalysts) can generate enantiomers for comparative bioactivity assays. For example, (R)- vs. (S)-configured carbamates in pyrrolidine derivatives exhibit distinct interactions in plant growth regulation studies .

- In Silico Modeling : Docking studies with target proteins (e.g., enzymes) predict binding affinity changes upon structural modifications.

Advanced: What challenges arise in achieving regioselective functionalization of the phenyl ring?

Methodological Answer:

Regioselectivity is influenced by:

- Directing Effects : The chloro group acts as a meta-director, while the amino group (when deprotected) directs ortho/para. Protecting the amino group as a carbamate shifts directing behavior.

- Coupling Conditions : Suzuki reactions require precise control of catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to favor coupling at the 5-position over the 2-chloro site. Competing side reactions (e.g., homocoupling) are mitigated by slow reagent addition and inert atmospheres .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may reduce selectivity. Mixed solvents (e.g., THF/H₂O) balance solubility and reaction efficiency.

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

- Variable Catalytic Systems : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand effects (e.g., biphenylphosphines) in coupling steps. For instance, PdCl₂(dppf) may improve yields in sterically hindered environments .

- Purification Protocols : Discrepancies often arise from inadequate purification. Gradient flash chromatography (e.g., hexane/EtOAc) or recrystallization in tert-butyl methyl ether can isolate high-purity product .

- Reaction Monitoring : Use TLC or in situ IR to identify incomplete Boc deprotection or side reactions. Adjust reaction times and stoichiometry accordingly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。